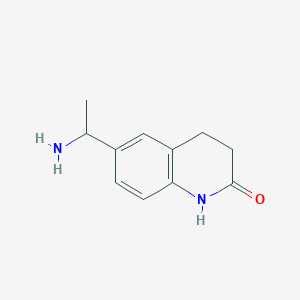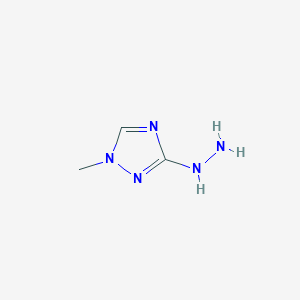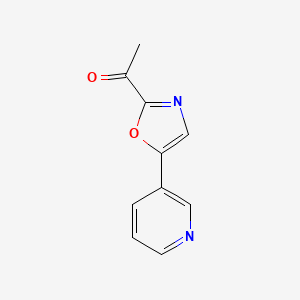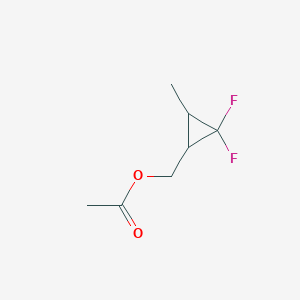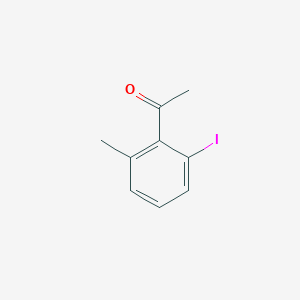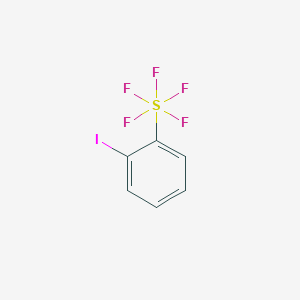
2-Iodophenylsulphur pentafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodophenylsulphur pentafluoride is a chemical compound with the molecular formula C6H4I(SF5) It is a derivative of phenylsulphur pentafluoride, where an iodine atom is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Iodophenylsulphur pentafluoride can be synthesized through the reaction of phenylsulphur pentafluoride with iodine in the presence of a suitable catalyst. The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with advanced temperature control systems. The process involves the continuous addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodophenylsulphur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can substitute the iodine atom.
Major Products Formed:
Oxidation: Formation of iodine-containing byproducts.
Reduction: Production of iodophenyl derivatives.
Substitution: Generation of various substituted phenylsulphur pentafluoride compounds.
Aplicaciones Científicas De Investigación
2-Iodophenylsulphur pentafluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Iodophenylsulphur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its unique structure allows it to participate in various biochemical processes, making it a valuable tool in research.
Comparación Con Compuestos Similares
2-Iodophenylsulphur pentafluoride is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:
Phenylsulphur pentafluoride: Lacks the iodine atom, resulting in different reactivity.
2-Bromophenylsulphur pentafluoride: Similar structure but with a bromine atom instead of iodine.
2-Chlorophenylsulphur pentafluoride: Similar structure but with a chlorine atom instead of iodine.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C6H4F5IS |
|---|---|
Peso molecular |
330.06 g/mol |
Nombre IUPAC |
pentafluoro-(2-iodophenyl)-λ6-sulfane |
InChI |
InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4H |
Clave InChI |
FODHIMVBNIFHKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(F)(F)(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)

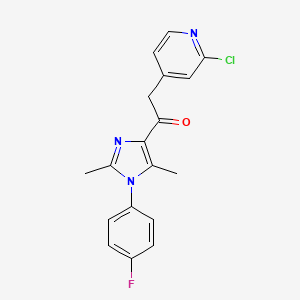
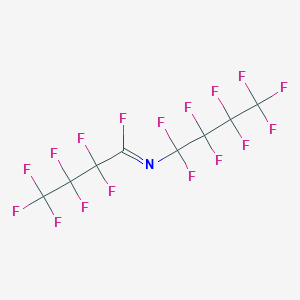

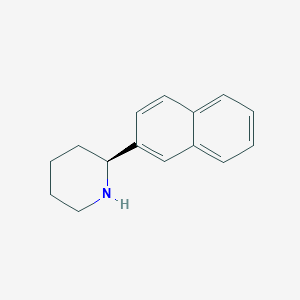
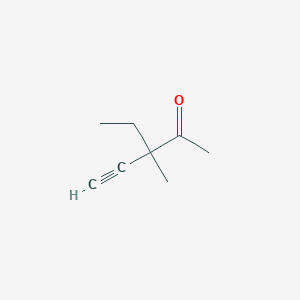
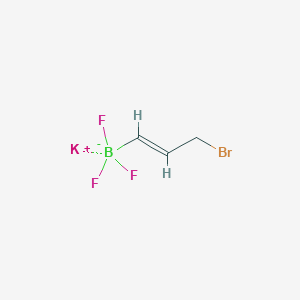
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
